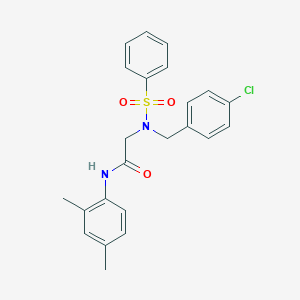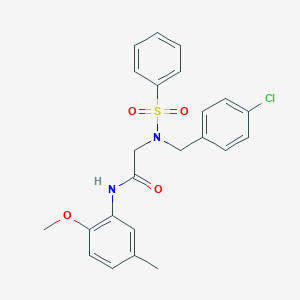![molecular formula C19H14BrClN2O4S B301028 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B301028.png)
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid, also known as BMB, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. BMB is a thiazolidine-based compound that exhibits antiproliferative and cytotoxic effects on various cancer cell lines.
作用机制
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid exerts its anticancer effects by targeting multiple cellular pathways. 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. By inhibiting thioredoxin reductase, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid disrupts the redox balance of cancer cells, leading to oxidative stress and ultimately cell death. 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has also been found to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins. By inhibiting the proteasome, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid disrupts protein homeostasis in cancer cells, leading to cell death.
Biochemical and Physiological Effects
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been shown to exhibit selective cytotoxicity towards cancer cells, while sparing normal cells. This selectivity is thought to be due to the higher levels of oxidative stress in cancer cells compared to normal cells. 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has also been found to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent. Additionally, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been shown to induce autophagy, a cellular process involved in the degradation of damaged cellular components.
实验室实验的优点和局限性
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its anticancer properties. However, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid also has some limitations. It is not very water-soluble, which can make it difficult to administer in animal studies. Additionally, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the study of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid. One area of interest is the development of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid analogs with improved solubility and bioavailability. Another area of interest is the investigation of the synergistic effects of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid with other anticancer agents. Additionally, the potential of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid as an anti-metastatic agent warrants further investigation. Finally, the safety and efficacy of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid in clinical trials should be evaluated to determine its potential as a therapeutic agent for cancer.
合成方法
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid can be synthesized by reacting 5-bromo-2-methoxybenzaldehyde with 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine and 2-chlorobenzoic acid in the presence of a base. The reaction yields 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid as a yellow solid with a melting point of 245-247°C.
科学研究应用
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been extensively studied for its potential as an anticancer agent. Studies have shown that 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been found to inhibit the growth of cancer cells by disrupting the cell cycle.
属性
产品名称 |
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid |
|---|---|
分子式 |
C19H14BrClN2O4S |
分子量 |
481.7 g/mol |
IUPAC 名称 |
5-[[(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]-2-chlorobenzoic acid |
InChI |
InChI=1S/C19H14BrClN2O4S/c1-23-17(24)16(8-10-7-11(20)3-6-15(10)27-2)28-19(23)22-12-4-5-14(21)13(9-12)18(25)26/h3-9H,1-2H3,(H,25,26)/b16-8-,22-19? |
InChI 键 |
IIMOATJKUQYTQH-HYEKDMSNSA-N |
手性 SMILES |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OC)/SC1=NC3=CC(=C(C=C3)Cl)C(=O)O |
SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OC)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O |
规范 SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OC)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino]-N,N-diethylacetamide](/img/structure/B300945.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)

amino]-N-(3-methylphenyl)acetamide](/img/structure/B300950.png)
![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B300955.png)

amino]acetamide](/img/structure/B300960.png)
![2-Chloro-5-{[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300961.png)
![2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300962.png)
![5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B300966.png)
![5-{[5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B300967.png)
